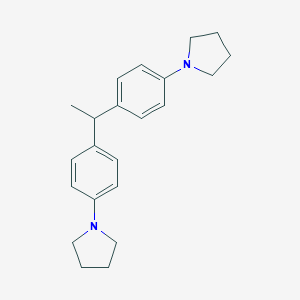
1,1-Bis(4-pyrrolidinylphenyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-pyrrolidinylphenyl)ethane, also known as BDPE or α,α'-dipyridyl-2,2'-diylbis(4-pyrrolidinyl-1-yl)ethane, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BDPE is a chiral compound that has two enantiomers, (R,R)-BDPE and (S,S)-BDPE. The compound has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase A and B.
Effets Biochimiques Et Physiologiques
1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to reduce the levels of certain inflammatory cytokines, and may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,1-Bis(4-pyrrolidinylphenyl)ethane is that it exhibits a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that it is a chiral compound, and the two enantiomers may exhibit different biological activities. This must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on 1,1-Bis(4-pyrrolidinylphenyl)ethane. One area of interest is the development of 1,1-Bis(4-pyrrolidinylphenyl)ethane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,1-Bis(4-pyrrolidinylphenyl)ethane in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the mechanisms of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane need to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
1,1-Bis(4-pyrrolidinylphenyl)ethane can be synthesized using a variety of methods, including the reaction of 2,2'-dipyridyl with 4-pyrrolidinylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
1,1-Bis(4-pyrrolidinylphenyl)ethane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been shown to have antidepressant effects, and may be useful in the treatment of depression. In addition, 1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to have antitumor activity, and may be a promising candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
105443-13-8 |
|---|---|
Nom du produit |
1,1-Bis(4-pyrrolidinylphenyl)ethane |
Formule moléculaire |
C22H28N2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
Clé InChI |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
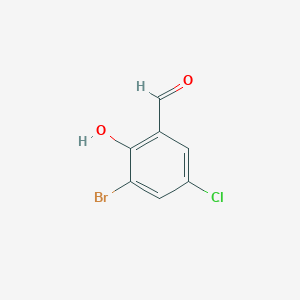
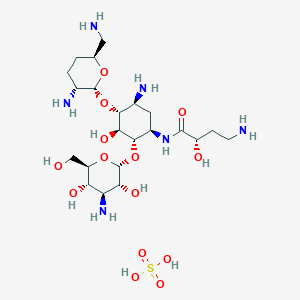
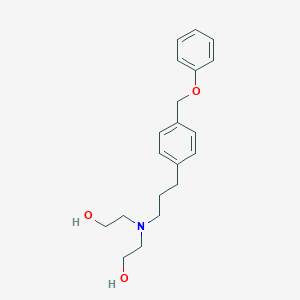
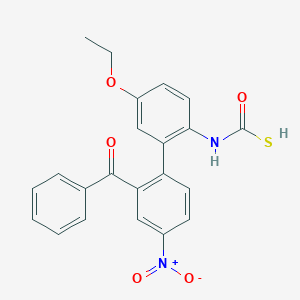
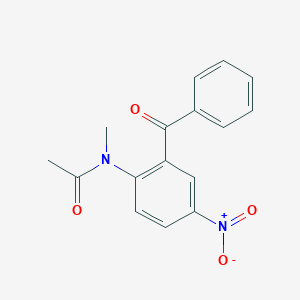
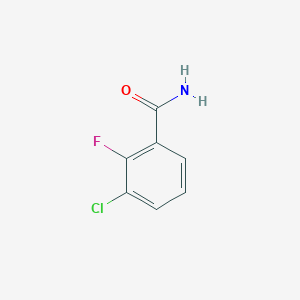
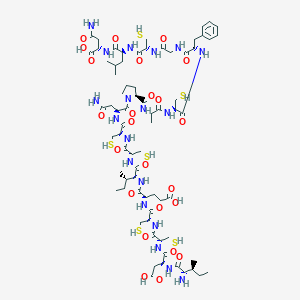
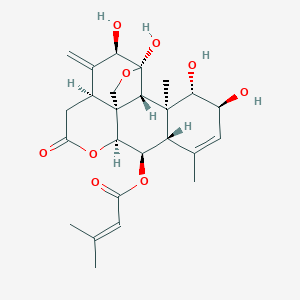
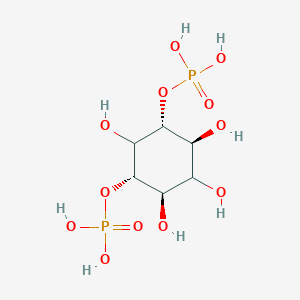
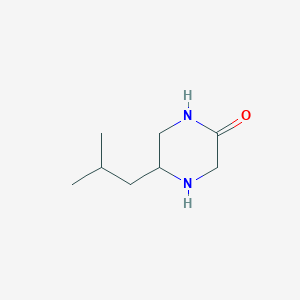
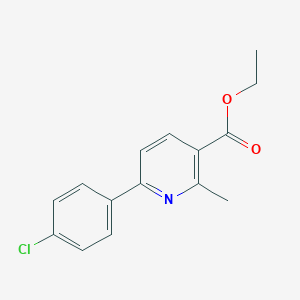
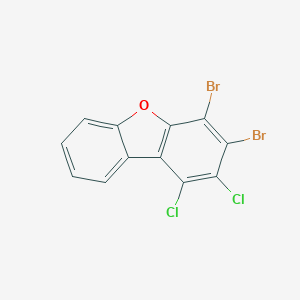
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)